N-(2-Cyano-3-methylbutan-2-yl)-2-[(4-cyclopropyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[(4-cyclopropyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5OS2/c1-11(2)17(3,10-18)19-14(23)9-25-16-21-20-15(13-5-4-8-24-13)22(16)12-6-7-12/h4-5,8,11-12H,6-7,9H2,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTFJGKYYWGRIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CSC1=NN=C(N1C2CC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyano-3-methylbutan-2-yl)-2-[(4-cyclopropyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. The process may include the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Thiophene Ring: This step involves the incorporation of the thiophene moiety through a coupling reaction.
Attachment of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction.
Final Assembly: The final step involves the coupling of the intermediates to form the desired compound under controlled conditions, such as specific temperature and pH.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-Cyano-3-methylbutan-2-yl)-2-[(4-cyclopropyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the thiophene ring, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group or the thiophene ring.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides, while reduction of the cyano group can produce primary amines.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and potential biological activity.
Materials Science: The compound’s structural features make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of N-(2-Cyano-3-methylbutan-2-yl)-2-[(4-cyclopropyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The cyano group and the triazole ring are likely to play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The thiophene ring may contribute to the compound’s overall stability and binding affinity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Triazole-Acetamide Derivatives
Key Observations :
- Cyclopropyl vs. Amino/Ethyl Groups: The cyclopropyl group in the target compound may improve metabolic stability compared to amino or ethyl substituents in analogs, which are more prone to oxidative degradation .
- Thiophen-2-yl vs.
- Cyano Side Chain: The 2-cyano-3-methylbutan-2-yl group likely reduces solubility compared to simpler alkyl chains but may enhance receptor affinity via dipole interactions .
Physicochemical Properties
While explicit data for the target compound are unavailable, inferences can be drawn from analogs:
Table 2: Hypothetical Property Comparison
Anti-Exudative Activity
highlights that 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides exhibit anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) in rodent models . The target compound’s thiophen-2-yl group may enhance activity due to increased membrane permeability, though this requires experimental validation.
Pharmacokinetic Considerations
Compounds with pyridinyl or methoxy groups (e.g., ) demonstrate improved bioavailability compared to furan derivatives, suggesting that the target compound’s thiophene and cyclopropyl substituents may offer a balance between solubility and absorption .
Biological Activity
N-(2-Cyano-3-methylbutan-2-yl)-2-[(4-cyclopropyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a complex organic compound notable for its potential biological activities. This compound features a cyano group, a triazole ring, and a sulfanyl moiety, which are known to contribute to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
The chemical structure of the compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H23N5OS |
| Molecular Weight | 321.4 g/mol |
| CAS Number | 1324398-68-6 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole ring can interact with the active sites of various enzymes, potentially inhibiting their activity. This is particularly relevant in the context of antifungal and antibacterial activities.
- Receptor Modulation : The compound may bind to specific receptors in biological systems, altering signaling pathways that are crucial for cellular responses.
Biological Activity
Research has indicated that compounds containing triazole and sulfanyl groups exhibit a range of biological activities, including:
Antimicrobial Activity
Several studies have reported the antimicrobial properties of similar triazole derivatives. For instance:
- Triazole-containing compounds have shown effectiveness against fungal pathogens such as Candida albicans and Aspergillus fumigatus.
Anticancer Potential
The incorporation of the triazole structure has been linked to anticancer activities in various studies:
- A combinatorial library study demonstrated that derivatives of triazoles exhibited significant cytotoxicity against cancer cell lines, suggesting potential for development as anticancer agents .
Case Studies
- Antifungal Activity : A study evaluated the efficacy of triazole derivatives against Candida species. Results indicated that modifications at the sulfanyl position enhanced antifungal activity significantly .
- Anticancer Screening : A study involving structural analogs showed that certain modifications led to improved selectivity and potency against specific cancer types . The mechanism was attributed to enhanced interaction with cancer-specific targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
